molecular formula C15H17N3O2 B6441351 N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 2549008-07-1

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6441351
CAS No.: 2549008-07-1
M. Wt: 271.31 g/mol
InChI Key: GCBUOFPFODKRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . The synthesis involved the incorporation of the 2,3-positions of pyrrole into the 5, 6-positions of N-phenylpyrimidin-2-amine . Different substituents were introduced into the N2-benzene ring, 4-NH2, and 5-NH position of the structure .

Scientific Research Applications

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in the study of biochemical and physiological processes, and has been found to be a useful ligand for certain receptors. This compound has also been used in the study of cell signaling pathways and gene expression. Additionally, this compound has been used in the study of drug-receptor interactions, and has been found to be useful in the development of drugs with specific target effects.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine has a range of advantages and limitations for laboratory experiments. One of the main advantages of this compound is its ability to act as a ligand for certain receptors, which makes it an effective tool for studying biochemical and physiological processes. Additionally, this compound is relatively easy to synthesize and is relatively stable, which makes it an ideal compound for laboratory experiments. However, this compound is also relatively expensive, and its effects on certain biochemical and physiological processes are not always well understood.

Future Directions

There are a number of potential future directions for the research of N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted into the mechanism of action of this compound, and further research could be conducted into the potential therapeutic applications of this compound. Additionally, further research could be conducted into the potential toxicity of this compound, and further research could be conducted into the potential interactions of this compound with other compounds. Finally, further research could be conducted into the potential uses of this compound in drug development.

Synthesis Methods

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine is synthesized through a two-step process. The first step involves the preparation of a cyclopropyl-pyrimidine intermediate, which is then reacted with 2,4-dimethoxyphenyl bromide in the presence of a base to form this compound. This method of synthesis has been found to be effective, and is the most commonly used method for the preparation of this compound.

Properties

IUPAC Name

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-19-12-5-6-13(14(7-12)20-2)10-8-16-15(17-9-10)18-11-3-4-11/h5-9,11H,3-4H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBUOFPFODKRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CN=C(N=C2)NC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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